4-Ethynyl-3-fluoroaniline

Description

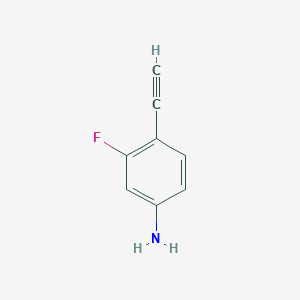

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUGQYILQLIYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethynyl-3-fluoroaniline chemical properties

An In-Depth Technical Guide to 4-Ethynyl-3-fluoroaniline: Synthesis, Properties, and Applications

Abstract

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique trifecta of reactive moieties—a terminal alkyne, a nucleophilic amine, and an electron-withdrawing fluorine atom—positions it as a versatile and powerful building block for the synthesis of complex molecular architectures. The terminal alkyne serves as a "clickable" handle for bio-orthogonal chemistry, while the fluoroaniline core is a common pharmacophore in many targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of the physicochemical properties, a robust synthetic protocol, characteristic reactivity, and key applications of this compound, designed to empower researchers in drug discovery and advanced materials development.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's properties is fundamental to its application. While some experimental data for this compound is not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below. It is expected to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and THF.

| Property | Value | Source |

| CAS Number | 1233501-57-9 | [1][2][3] |

| Molecular Formula | C₈H₆FN | [1][3] |

| Molecular Weight | 135.14 g/mol | [1][3] |

| Appearance | Predicted: Off-white to light brown solid | Inferred from similar anilines |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Storage | Store in freezer (-20°C), sealed in dry, dark place. | [1] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data are predicted based on established principles of NMR and IR spectroscopy.

| Technique | Predicted Data | Assignment and Rationale |

| ¹H NMR | δ ~7.0-7.2 ppm (t, 1H), δ ~6.6-6.8 ppm (m, 2H), δ ~3.8 ppm (br s, 2H), δ ~3.1 ppm (s, 1H) | Aromatic protons will appear as multiplets, with splitting influenced by the fluorine atom. The amine protons (NH₂) will be a broad singlet, and the acetylenic proton (C≡C-H) will be a sharp singlet. |

| ¹³C NMR | δ ~150-155 ppm (d, J≈240 Hz), δ ~145 ppm (d, J≈10 Hz), δ ~125 ppm (s), δ ~115-120 ppm (m), δ ~110-115 ppm (m), δ ~80-85 ppm (s), δ ~75-80 ppm (s) | The carbon attached to fluorine (C-F) will show a large one-bond coupling constant. Other aromatic carbons will show smaller couplings. Two sp-hybridized carbons (C≡C) will appear in the 75-85 ppm range.[4] |

| IR Spectroscopy | ν ~3450, 3360 cm⁻¹ (N-H stretch), ν ~3300 cm⁻¹ (C≡C-H stretch), ν ~2110 cm⁻¹ (C≡C stretch), ν ~1620 cm⁻¹ (N-H bend), ν ~1250 cm⁻¹ (C-F stretch) | Characteristic stretches for the primary amine, terminal alkyne, and carbon-fluorine bond are expected to be prominent.[5][6][7] |

| Mass Spectrometry | [M]⁺ = 135.05 | The molecular ion peak corresponding to the exact mass of C₈H₆FN. |

Synthesis and Purification

The most logical and efficient synthesis of this compound involves a palladium-catalyzed Sonogashira cross-coupling reaction.[8][9] The commercially available 4-Bromo-3-fluoroaniline serves as an ideal starting material.[10][11][12] To prevent self-coupling of the terminal alkyne, a protected acetylene source, such as trimethylsilylacetylene (TMSA), is used, followed by a straightforward deprotection step.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Trustworthiness: This protocol is based on well-established Sonogashira coupling and desilylation procedures, providing a self-validating system through standard reaction monitoring (TLC, LC-MS) and product characterization (NMR, MS).

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-3-fluoroaniline

-

Reactor Setup: To a dry Schlenk flask under an inert argon atmosphere, add 4-Bromo-3-fluoroaniline (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq.). Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.5 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

-

Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Reactor Setup: Dissolve the purified 4-((trimethylsilyl)ethynyl)-3-fluoroaniline (1.0 eq.) from Step 1 in methanol.

-

Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution and stir at room temperature for 1-2 hours.

-

Causality: The mild base K₂CO₃ in methanol is sufficient to cleave the silicon-carbon bond, liberating the terminal alkyne without affecting the other functional groups.

-

-

Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed.

-

Purification: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its distinct functional groups, which can be addressed with high selectivity.

-

Terminal Alkyne: This is arguably the most valuable handle on the molecule. It readily participates in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: Allows for the efficient and specific covalent linkage to molecules bearing an azide group, forming a stable 1,2,3-triazole ring. This is invaluable for creating libraries of compounds, attaching probes, or linking to biomolecules.[15]

-

Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to construct extended π-conjugated systems relevant to materials science.

-

Other Alkyne Reactions: It can undergo hydration, hydroamination, and other addition reactions to further diversify the molecular scaffold.

-

-

Aniline Moiety: The amino group is a versatile nucleophile and directing group.

-

N-Acylation and N-Alkylation: The amine can be readily acylated or alkylated to form amides or secondary/tertiary amines, a common step in modulating the properties of drug candidates.

-

Ring Formation: It is a key nucleophile in the synthesis of heterocyclic cores, most notably in the construction of the quinazoline ring system found in many kinase inhibitors like Gefitinib and Lapatinib.[16]

-

Diazotization: The amine can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

-

-

Fluoro-Substituted Aromatic Ring: The fluorine atom exerts a strong electronic effect.

-

Modulation of pKa: It lowers the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing drug-target interactions and improving pharmacokinetic properties.[16]

-

Metabolic Blocking: A C-F bond is exceptionally strong and can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.

-

Enhanced Binding: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein's active site), enhancing binding affinity.[16]

-

Applications in Research and Development

The unique combination of features makes this compound a high-value intermediate, particularly in medicinal chemistry.

Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. Many potent inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), share a common 4-anilinoquinazoline scaffold.[16] this compound is an ideal building block for this purpose. The aniline nitrogen acts as the key hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the fluorine atom enhances binding and metabolic stability. The ethynyl group serves as a versatile point of attachment for "tail" fragments designed to occupy adjacent pockets, or as a bio-orthogonal handle for target identification and validation studies.[15]

Probe Development and Chemical Biology

The "clickable" alkyne functionality is perfectly suited for applications in chemical biology. By synthesizing a bioactive molecule using this compound, researchers can subsequently attach fluorescent dyes, biotin tags, or affinity resins via CuAAC chemistry. This enables a wide range of experiments, including:

-

Visualizing the subcellular localization of a drug.

-

Identifying the protein targets of a compound via affinity pull-down experiments coupled with mass spectrometry.

-

Creating immobilized probes for screening compound libraries.

Safety and Handling

No specific safety data sheet for this compound is widely available. Therefore, handling precautions must be based on data from structurally similar compounds, such as 4-fluoroaniline and other aromatic amines.[17][18]

-

Hazard Classification (Anticipated):

-

Recommended Handling Procedures:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and dark place, as recommended.[1]

-

Conclusion

This compound is a strategic molecular tool for chemists at the forefront of innovation. Its pre-installed functionalities—a bio-orthogonal alkyne, a key pharmacophoric element in the fluoroaniline ring, and a versatile amino group—provide a streamlined pathway to complex and high-value molecules. As the demand for targeted therapeutics and functional materials continues to grow, the importance of such well-designed, multifunctional building blocks will only increase, making this compound a compound of enduring relevance.

References

- 1. 1233501-57-9|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. CAS 1233501-57-9 | 3930-3-02 | MDL MFCD11036455 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoroaniline(372-19-0) IR Spectrum [chemicalbook.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-溴-3-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 15. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. lobachemie.com [lobachemie.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Ethynyl-3-fluoroaniline for Researchers and Drug Development Professionals

Central Identifier: CAS Number 1233501-57-9 [1]

This guide provides a comprehensive technical overview of 4-Ethynyl-3-fluoroaniline, a key building block in medicinal chemistry and drug discovery. Authored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its applications, supported by detailed protocols and mechanistic insights.

Core Compound Identity and Properties

This compound is a substituted aniline derivative featuring both an ethynyl and a fluorine substituent. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1233501-57-9 | [1] |

| Molecular Formula | C₈H₆FN | Calculated |

| Molecular Weight | 135.14 g/mol | Calculated |

| Appearance | Not specified, likely a solid | Inferred |

| Storage | Recommended storage in a dark place, sealed in a dry environment, and stored in a freezer under -20°C.[1] | [1] |

Synthesis of this compound

A plausible synthetic approach for this compound would likely involve the introduction of the ethynyl group onto a pre-existing fluorinated aniline or nitrobenzene ring system, commonly through a Sonogashira coupling reaction.

Generalized Synthetic Workflow:

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Illustrative Sonogashira Coupling for Aryl Ethynylation

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) flask, add the aryl halide (e.g., 4-bromo-3-fluoroaniline), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).

-

Addition of Reagents: Add a suitable base (e.g., triethylamine or diisopropylamine) and the acetylene source (e.g., ethynyltrimethylsilane).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with aqueous solutions to remove inorganic salts.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the protected ethynyl aniline.

-

Deprotection: Treat the purified product with a deprotecting agent (e.g., TBAF for a silyl protecting group) to yield the final this compound.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The aniline group provides a key handle for further chemical modifications, such as amide bond formation or as a precursor for heterocyclic ring systems.[2][5] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6][7] The ethynyl group is a versatile functional group that can participate in various chemical transformations, including click chemistry, and can act as a structural element in pharmacophores.

Halogenated anilines are crucial building blocks for a range of pharmaceuticals. For instance, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the anticancer drug Lapatinib and fluoroquinolone antibiotics.[7][8] Similarly, 4-chloro-3-fluoroaniline is used in the synthesis of antimalarial agents and antiviral treatments.[6] Given these precedents, this compound is a promising scaffold for the development of novel therapeutics in areas such as oncology and infectious diseases.[9][10]

Signaling Pathway Context:

Many drugs derived from aniline building blocks target specific signaling pathways involved in disease. For example, tyrosine kinase inhibitors like Gefitinib, which is synthesized from a chloro-fluoroaniline derivative, target the epidermal growth factor receptor (EGFR) pathway.[8][9]

Caption: Generalized inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors. While specific toxicity data for this compound is not available, related fluoroaniline compounds are known to be hazardous. For example, 3-fluoroaniline is classified as toxic if swallowed and causes skin and eye irritation.[11][12] 4-fluoroaniline is also classified as harmful and an irritant.[3][13]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][13][14]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust, fumes, or vapors.[11][13]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13][14]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[1][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and development. Its unique combination of reactive functional groups makes it an attractive starting material for medicinal chemistry programs. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in the laboratory.

References

- 1. 1233501-57-9|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

synthesis of 4-Ethynyl-3-fluoroaniline starting materials

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-3-fluoroaniline: Strategies, Methodologies, and Field-Proven Insights

Introduction

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique structural motif, featuring a reactive terminal alkyne and a synthetically versatile aniline core substituted with a fluorine atom, makes it an invaluable precursor for the synthesis of a diverse array of complex molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, including metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and expert insights to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Primary Synthetic Strategy: A Multi-step Approach Centered on Sonogashira Coupling

The most established and widely employed strategy for the synthesis of this compound commences with a halogenated fluoroaniline precursor, which undergoes a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety. This is typically followed by a deprotection step to yield the final product. This route is favored for its reliability and the commercial availability of the requisite starting materials.

The Cornerstone of Aryl-Alkyne Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. A transmetalation step, where the acetylide group is transferred from the copper to the palladium complex, is followed by reductive elimination to yield the arylalkyne product and regenerate the palladium(0) catalyst.[3]

For electron-rich aryl bromides, such as 4-bromo-2-fluoroaniline, the selection of the palladium catalyst and ligands is crucial for achieving high yields. Electron-rich and sterically demanding phosphine ligands can enhance the rate of the reaction.[4][5]

Synthesis of the Key Precursor: 4-Bromo-2-fluoroaniline

A common and readily accessible starting material for the Sonogashira coupling is 4-bromo-2-fluoroaniline. This precursor can be synthesized via two primary routes:

Route A: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene

This is a straightforward reduction of the nitro group to an amine.

-

Reaction Scheme:

-

4-bromo-2-fluoro-1-nitrobenzene is reduced using a variety of reducing agents, with iron powder in the presence of an acid or ammonium chloride being a common and cost-effective choice.

-

-

Experimental Protocol:

-

To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene in ethanol and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux (approximately 90 °C) for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of Celite.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford 4-bromo-2-fluoroaniline.

-

Route B: Bromination of 2-Fluoroaniline

This route involves the direct bromination of 2-fluoroaniline.

-

Reaction Scheme:

-

2-Fluoroaniline is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent.

-

-

Experimental Protocol:

-

Dissolve 2-fluoroaniline in a chlorinated solvent like methylene chloride and cool the solution to 0 °C.

-

Add N-bromosuccinimide portion-wise over a period of 2 hours, maintaining the temperature at 0 °C.

-

Stir the mixture for an additional 20 minutes after the addition is complete.

-

Wash the reaction mixture with cold water multiple times.

-

Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline.

-

Sonogashira Coupling of 4-Bromo-2-fluoroaniline with Trimethylsilylacetylene

To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), a protected form of acetylene, trimethylsilylacetylene, is commonly used in the Sonogashira reaction.[2]

-

Reaction Scheme:

-

4-Bromo-2-fluoroaniline is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

-

-

Experimental Protocol:

-

To a solution of 4-bromo-2-fluoroaniline in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide.[6]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add trimethylsilylacetylene and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-3-fluoroaniline.

-

Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is typically achieved under basic conditions.

-

Reaction Scheme:

-

4-((trimethylsilyl)ethynyl)-3-fluoroaniline is treated with a base such as potassium carbonate or potassium hydroxide in methanol.[7]

-

-

Experimental Protocol:

-

Dissolve 4-((trimethylsilyl)ethynyl)-3-fluoroaniline in methanol.

-

Add a stoichiometric amount of potassium hydroxide.[8]

-

Stir the mixture at room temperature for 4 hours.[8]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add ethyl acetate and wash the organic layer with saturated aqueous sodium chloride.[8]

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield this compound.[8]

-

Alternative Synthetic Strategy: A Convergent Approach from 3-Bromo-4-fluoronitrobenzene

An alternative and convergent route to this compound has been reported, which begins with 3-bromo-4-fluoronitrobenzene.[8] This strategy involves the Sonogashira coupling followed by the reduction of the nitro group.

-

Reaction Scheme:

-

This pathway is advantageous as it introduces the ethynyl group early in the synthesis, and the subsequent reduction of the nitro group is often a high-yielding transformation.

-

Caption: Alternative synthetic workflow for this compound.

Experimental Protocol for the Alternative Route

-

Step 1: Sonogashira Coupling of 3-Bromo-4-fluoronitrobenzene

-

In a reaction vessel under an argon atmosphere, combine 3-bromo-4-fluoronitrobenzene, triethylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).[8]

-

Add trimethylsilylacetylene dropwise.[8]

-

Heat the mixture at 40-50 °C overnight.[8]

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by passing it through a silica gel plug to obtain 4-((trimethylsilyl)ethynyl)-3-fluoronitrobenzene.[8]

-

-

Step 2: Reduction of the Nitro Group

-

The resulting nitro compound can be reduced to the corresponding aniline using standard conditions, such as iron powder and ammonium chloride in ethanol/water, or catalytic hydrogenation with H₂ over a palladium-on-carbon catalyst.

-

-

Step 3: Deprotection of the Trimethylsilyl Group

-

The deprotection of the resulting 4-((trimethylsilyl)ethynyl)-3-fluoroaniline is carried out as described in the primary synthetic strategy, using potassium hydroxide in methanol to yield this compound.[8]

-

Data Summary: A Comparative Overview of Synthetic Routes

| Route | Starting Material | Key Steps | Typical Overall Yield | Advantages | Disadvantages |

| Primary | 4-Bromo-2-fluoroaniline | 1. Sonogashira Coupling2. Deprotection | Good to Excellent | Reliable, well-established, milder conditions for the final step. | Requires synthesis of the halogenated aniline precursor. |

| Alternative | 3-Bromo-4-fluoronitrobenzene | 1. Sonogashira Coupling2. Reduction3. Deprotection | Good | Convergent, early introduction of the ethynyl group. | The reduction step adds to the overall step count from the nitro-intermediate. |

Purification and Characterization

Purification of the final product, this compound, is typically achieved by silica gel column chromatography using a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate.[8]

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons, the amine protons, and the acetylenic proton.

-

¹³C NMR will confirm the presence of the correct number of carbon atoms and the characteristic shifts for the alkynyl carbons.

-

¹⁹F NMR will show a signal corresponding to the fluorine atom.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the N-H bonds of the amine, the C≡C bond of the alkyne, and the C-H bond of the terminal alkyne.

Conclusion

The synthesis of this compound is a well-documented process with the Sonogashira coupling of a halogenated fluoroaniline being the most prevalent and reliable method. The choice of starting material and specific reaction conditions can be tailored based on the availability of precursors, desired scale, and laboratory capabilities. The alternative route starting from 3-bromo-4-fluoronitrobenzene offers a convergent approach that may be advantageous in certain synthetic campaigns. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently and efficiently synthesize this important chemical intermediate for their research and development activities.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethynyl-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-3-fluoroaniline is a substituted aromatic amine that holds significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aniline moiety, a fluorine atom, and an ethynyl group, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including pharmaceutical intermediates and functional organic materials. The aniline core provides a versatile handle for various chemical transformations, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the terminal alkyne allows for participation in powerful coupling reactions such as the Sonogashira coupling and click chemistry.

A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. These properties dictate the conditions required for its handling, storage, purification, and reaction setup. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines the standard methodologies for the determination of properties for which experimental data is not yet publicly available. This approach ensures that researchers can proceed with a solid foundation of both established data and the necessary experimental frameworks for further characterization.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties have been reported, detailed experimental data for others, such as melting and boiling points, are not widely available in the public domain.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 1233501-57-9 | [1] |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Storage Conditions | Keep in dark place, sealed in dry, store in freezer, under -20°C | [1] |

Safety and Handling

Based on available hazard information, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols for Physical Property Determination

For novel or sparsely characterized compounds like this compound, the experimental determination of their physical properties is a critical step. The following section details the standard, reliable methodologies for measuring key physical constants.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Principle: The temperature at which a solid substance transitions to a liquid phase at atmospheric pressure is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid.

-

Packing the Sample: Invert the tube and tap its sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Boiling Point Determination (Microscale Method)

For compounds where a larger sample size is not available, a microscale method for boiling point determination is appropriate.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the tubes to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into the small test tube. If the compound is a solid at room temperature, it must first be melted.

-

Assembly:

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

-

Heating:

-

Immerse the assembly in a heating bath.

-

Heat the bath gradually. As the temperature rises, air will slowly bubble out of the capillary tube.

-

-

Observation and Measurement:

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source once this vigorous bubbling is observed.

-

As the apparatus cools, the bubbling will slow and eventually stop. The temperature at the exact moment the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be complex due to splitting by neighboring protons and the fluorine atom.

-

Amine Protons: The -NH₂ protons will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

-

Alkynyl Proton: The terminal alkyne proton (-C≡CH) will appear as a sharp singlet, typically in the range of δ 2.5-3.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: The six aromatic carbons will show distinct signals in the δ 100-160 ppm region. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

-

Alkynyl Carbons: The two carbons of the ethynyl group will appear in the δ 70-90 ppm range.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Absorption Bands:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C≡C-H Stretching: A sharp, characteristic band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C Stretching: A weak to medium intensity band in the region of 2100-2140 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structure elucidation.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 135.14, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Fragmentation of the molecule may lead to the loss of small neutral molecules or radicals, such as HCN, resulting in characteristic fragment ions.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a novel compound such as this compound.

Caption: Workflow for the Characterization of this compound.

Conclusion

This compound is a compound of considerable interest for synthetic applications. While foundational data such as its molecular formula and weight are established, a comprehensive public profile of its experimental physical properties remains to be fully elucidated. This technical guide has provided the available data and, crucially, has outlined the standard, validated experimental protocols necessary for researchers to determine the melting point, boiling point, solubility, and spectroscopic characteristics of this compound. By following these established methodologies, scientists and drug development professionals can confidently characterize this compound, ensuring the reliability and reproducibility of their research endeavors. The application of these techniques will not only contribute to a more complete understanding of this specific molecule but also upholds the principles of scientific rigor in the broader field of chemical synthesis and characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynyl-3-fluoroaniline: Solubility and Stability

Abstract: 4-Ethynyl-3-fluoroaniline is a substituted aromatic amine with potential applications as a key building block in the synthesis of pharmaceuticals and advanced materials. A comprehensive understanding of its solubility and stability is critical for optimizing synthetic routes, purification processes, formulation, and ensuring long-term storage integrity. This technical guide provides a framework for characterizing these essential physicochemical properties. Due to the limited availability of specific public data for this compound, this document emphasizes predictive principles based on its structural analogues and presents robust, self-validating experimental protocols for researchers to determine its solubility and stability profiles in their own laboratory settings.

Introduction: The Structural Rationale

This compound combines three key functional groups on a benzene ring: a nucleophilic amino group (-NH₂), an electron-withdrawing fluorine atom (-F), and a reactive ethynyl group (-C≡CH). This unique combination dictates its chemical behavior.

-

Amino Group: Confers basicity and acts as a hydrogen bond donor, influencing solubility in protic solvents.

-

Fluoro Group: Increases lipophilicity and can modulate the pKa of the amino group. Its electronegativity impacts the electron density of the aromatic ring.

-

Ethynyl Group: Provides a site for further chemical modification (e.g., click chemistry, coupling reactions) but can also be susceptible to oxidative or thermal degradation.

Understanding the interplay of these groups is fundamental to predicting and experimentally verifying the compound's solubility and stability.

Solubility Profile: Theoretical Predictions and Experimental Determination

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more miscible. For this compound, we can anticipate its behavior based on the functional groups present.

Theoretical Solubility Predictions:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | The amino group can form strong hydrogen bonds with the solvent's hydroxyl groups.[1] |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The polar amino and fluoro groups limit solubility in solvents that primarily rely on van der Waals forces. |

| Aqueous (Acidic) | Moderate | Protonation of the amino group to form a more soluble ammonium salt. |

| Aqueous (Neutral/Basic) | Low | Limited hydrogen bonding with water and the non-polar nature of the substituted ring.[2] |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol provides a reliable method to quantify solubility, ensuring that a true equilibrium is reached.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.[3]

Methodology:

-

Preparation:

-

Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

-

Prepare a series of calibration standards from the stock solution.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.999 for accuracy.[3]

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. Causality: Adding excess solid ensures that the solution becomes saturated, which is the definition of solubility.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24-48 hours. Causality: This extended period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[4]

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours at the controlled temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial. Causality: Filtration removes any suspended micro-particles, preventing artificially high solubility measurements. Pre-weighing the vial allows for gravimetric confirmation if needed.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the established HPLC calibration range.

-

Inject the diluted sample into the HPLC system and determine the concentration.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at that temperature.

-

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability Profile: Forced Degradation and Storage

The stability of this compound is influenced by its susceptibility to oxidation, polymerization of the ethynyl group, and reactions involving the aniline moiety. A proactive assessment of its stability is crucial.

Anticipated Degradation Pathways:

-

Oxidative Degradation: The aniline group can be susceptible to oxidation, potentially forming colored impurities. The ethynyl group can also undergo oxidative coupling.

-

Acid/Base Hydrolysis: While generally stable, extreme pH conditions could potentially affect the molecule, although fluoroanilines are typically robust.

-

Thermal Degradation: High temperatures may lead to decomposition or polymerization. Thermal decomposition can release hazardous vapors like nitrogen oxides (NOx) and hydrogen fluoride (HF).[5]

-

Photostability: Exposure to UV light may induce degradation, a common characteristic of aromatic amines.

Protocol for Forced Degradation Study

This protocol, based on ICH guidelines, helps identify potential degradation products and establish a stability-indicating analytical method.[6]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Stress Conditions: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat a solid sample at 105 °C for 48 hours.

-

Photolytic: Expose a solution to a calibrated light source (e.g., 1.2 million lux hours and 200 W h/m²).

-

-

Analysis:

-

Analyze all stressed samples and the control using a stability-indicating HPLC method (e.g., a gradient method on a C18 column capable of separating the parent peak from any new peaks).

-

Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the degradants.

-

If significant degradation is observed, LC-MS can be employed to identify the mass of the degradation products, providing clues to their structure.[7]

-

-

Interpretation:

-

The goal is to achieve 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature. If no degradation is observed, increase the stress intensity.[6]

-

The results will reveal the compound's liabilities, informing which conditions to avoid during handling and storage.

-

Caption: Logical workflow for a forced degradation study.

Recommended Storage and Handling

Based on the chemical nature of fluoroanilines and ethynyl compounds, the following storage conditions are recommended to ensure long-term stability.

| Parameter | Recommendation | Rationale and Source |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation and reaction rates. Many fluoroanilines are stored in a cool environment.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent air/oxygen-induced degradation of the electron-rich aniline moiety.[6] |

| Light | Protect from light. Store in amber vials or in the dark. | Aromatic amines can be light-sensitive, leading to photolytic degradation.[8] |

| Container | Keep container tightly sealed. | Prevents exposure to moisture and atmospheric contaminants.[8][9] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and anhydrides. | To prevent vigorous and potentially hazardous chemical reactions that can degrade the sample.[5][10] |

Conclusion

While specific, peer-reviewed data on the solubility and stability of this compound is not widely published, a robust scientific approach allows for strong predictions and, more importantly, provides the necessary tools for its empirical determination. The protocols outlined in this guide for solubility and forced degradation studies are designed to be self-validating systems, providing researchers and drug development professionals with the reliable data needed to advance their work. Adherence to the recommended handling and storage procedures is paramount to maintaining the integrity and purity of this valuable chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Spectroscopic and Mechanistic Elucidation of 4-Ethynyl-3-fluoroaniline: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Ethynyl-3-fluoroaniline, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative data from analogous structures to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Detailed, field-proven protocols for data acquisition are provided to ensure methodological rigor in experimental settings. This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate spectral outcomes, design appropriate analytical workflows, and accelerate their research and development endeavors.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative incorporating both a fluorine atom and an ethynyl group. This unique combination of functionalities makes it a highly valuable synthon in the development of novel pharmaceuticals and advanced materials. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the terminal alkyne provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and polymerization reactions.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any application. This guide provides an in-depth examination of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity and electronic environment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The aromatic region is expected to exhibit a complex splitting pattern due to the interplay of proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | ~6.7 - 6.9 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| H-6 | ~6.8 - 7.0 | Triplet-like (t) | J(H-H) ≈ 8-9 |

| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | - |

| -C≡CH | ~3.0 - 3.3 | Singlet (s) | - |

Disclaimer: These are predicted values. Actual experimental results may vary.

Interpretation and Causality:

-

The aromatic protons (H-2, H-5, H-6) are expected to resonate in the typical downfield region for aromatic compounds. The electron-donating amino group and the electron-withdrawing fluorine and ethynyl groups will influence their precise chemical shifts.

-

The fluorine atom will induce through-bond coupling to adjacent protons, resulting in the characteristic doublet of doublets splitting for H-2 and H-5.

-

The amine protons (-NH₂) will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak is highly dependent on solvent and concentration.

-

The acetylenic proton (-C≡CH) is expected to be a sharp singlet in the upfield region compared to the aromatic protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reveal the carbon framework of the molecule, with the fluorine atom causing characteristic splitting of adjacent carbon signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (-NH₂) | ~145 - 148 | ~2-4 |

| C-2 | ~115 - 118 | ~6-8 |

| C-3 (-F) | ~158 - 162 | ~240-250 |

| C-4 (-C≡CH) | ~110 - 113 | ~15-20 |

| C-5 | ~118 - 121 | ~20-25 |

| C-6 | ~114 - 117 | ~3-5 |

| -C ≡CH | ~80 - 85 | - |

| -C≡C H | ~75 - 80 | - |

Disclaimer: These are predicted values. Actual experimental results may vary.

Interpretation and Causality:

-

The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.

-

The carbons ortho and meta to the fluorine atom (C-2, C-4, and C-5) will show smaller two- and three-bond C-F couplings.

-

The acetylenic carbons will resonate in their characteristic region (~75-85 ppm).

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the amine protons[1].

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the spectrometer used.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C≡C, C-F, and aromatic C=C bonds.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3500 | Asymmetric N-H stretch | Primary Amine |

| ~3300-3400 | Symmetric N-H stretch | Primary Amine |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~3030-3100 | Aromatic C-H stretch | Aromatic Ring |

| ~2100-2140 | C≡C stretch | Alkyne |

| ~1600-1620 | N-H bend (scissoring) | Primary Amine |

| ~1500 & ~1600 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-N stretch | Aryl Amine |

| ~1100-1250 | C-F stretch | Aryl Fluoride |

| ~690-900 | Aromatic C-H out-of-plane bend | Aromatic Ring |

Disclaimer: These are predicted values. Actual experimental results may vary.

Interpretation and Causality:

-

The two distinct N-H stretching bands are characteristic of a primary amine.

-

The sharp, strong band around 3300 cm⁻¹ for the ≡C-H stretch is a hallmark of a terminal alkyne[2][3].

-

The C≡C stretch is typically a sharp, but weaker, band in the 2100-2140 cm⁻¹ region[2][4].

-

The aromatic C-H and C=C stretches will confirm the presence of the benzene ring[5][6][7].

-

The C-F stretch will likely appear in the fingerprint region and can be a strong absorption.

Experimental Protocol: IR Spectroscopy

The following protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method[8][9][10].

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

-

Caption: IR spectroscopy experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₈H₆FN), the predicted molecular weight is approximately 135.05 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Identity | Notes |

| 135 | [M]⁺ | Molecular ion peak |

| 134 | [M-H]⁺ | Loss of a hydrogen atom |

| 108 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 82 | [M-C₂H₂-HCN]⁺ | Loss of acetylene and hydrogen cyanide |

Disclaimer: These are predicted values. Actual experimental results may vary.

Interpretation and Causality:

-

The molecular ion peak ([M]⁺) is expected to be prominent due to the stability of the aromatic ring.

-

Fragmentation is likely to be initiated by the loss of a hydrogen atom or the cleavage of the ethynyl group.

-

A common fragmentation pathway for anilines is the loss of hydrogen cyanide (HCN) from the aromatic ring, which would result in a fragment at m/z 108[11][12].

-

Further fragmentation could involve the loss of the acetylene group. Aromatic compounds often produce a series of characteristic fragment ions[13][14].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

GC-MS System Parameters: [11][15][16]

-

Gas Chromatograph:

-

Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

-

Caption: GC-MS experimental workflow.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By combining theoretical predictions with established spectroscopic principles and data from analogous compounds, a comprehensive analytical profile has been constructed. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data. This document serves as a valuable resource for scientists and professionals in drug development and materials science, facilitating the unambiguous identification and characterization of this important chemical entity.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. youtube.com [youtube.com]

- 15. epa.gov [epa.gov]

- 16. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-3-fluoroaniline is a versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is derived from the unique and tunable reactivity of the terminal ethynyl group, influenced by the electronic properties of the aniline and fluoro substituents. This guide provides a comprehensive exploration of the reactivity of this ethynyl moiety, delving into the mechanistic underpinnings of its most critical transformations. We will examine key reaction classes including metal-catalyzed cross-couplings, cycloadditions, and nucleophilic additions, providing field-proven insights and detailed experimental protocols. The aim is to equip researchers with the knowledge to strategically employ this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of this compound

The confluence of three distinct functional groups—a terminal alkyne, a primary aniline, and a fluorine atom—on a single aromatic scaffold makes this compound a molecule of significant interest. The ethynyl group, in particular, serves as a versatile handle for molecular elaboration and has been identified as a privileged structure in medicinal chemistry, contributing to the potency and metabolic stability of various drug candidates.[1][2] The aniline moiety offers a site for amide bond formation, diazotization, and other transformations common in drug discovery.[3] The fluorine atom, a common bioisostere, can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, while also influencing the reactivity of the adjacent functional groups.[3]

This guide will focus specifically on the potential reactivity of the ethynyl group, a testament to its central role in the synthetic utility of this compound. Understanding the electronic interplay between these groups is paramount to predicting and controlling reaction outcomes. The electron-donating amino group and the electron-withdrawing fluorine atom exert opposing effects on the electron density of the aromatic ring and, by extension, the attached ethynyl group. This electronic tug-of-war fine-tunes the reactivity of the alkyne, making it amenable to a wide array of chemical transformations.

Electronic Profile and Acidity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is fundamentally governed by the acidity of its terminal proton. Terminal alkynes are notably more acidic than their alkene and alkane counterparts due to the sp hybridization of the carbon atom, which imparts significant s-character to the C-H bond.[4][5] This increased s-character stabilizes the resulting acetylide anion.[4]

The substituents on the aniline ring further modulate this acidity. The amino group, being electron-donating, tends to slightly decrease the acidity of the terminal proton by increasing electron density on the ring and, consequently, on the alkyne. Conversely, the strongly electronegative fluorine atom has an electron-withdrawing effect, which tends to increase the acidity of the terminal proton.[3] The net effect of these opposing influences results in a terminal alkyne that is readily deprotonated by moderately strong bases to form a potent nucleophile.[6]

Key Reaction Classes of the Ethynyl Group

The terminal ethynyl group of this compound is a versatile functional group that can participate in a wide range of chemical reactions. The most synthetically valuable of these are metal-catalyzed cross-coupling reactions, cycloaddition reactions, and nucleophilic additions.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9][10] This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7][8]

Mechanism: The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles, one for palladium and one for copper.[10] The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species.[8] In parallel, the copper cycle involves the formation of a copper acetylide from the terminal alkyne, the amine base, and the Cu(I) salt.[11] Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of the aryl halide (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.05 eq)) and a copper(I) co-catalyst (e.g., CuI (0.025 eq)).[8]

-

An amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent) is added.[8]

-

The reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.[8]

-

Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and filtered through a pad of celite to remove the catalysts.[8]

-

The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[8]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

| Parameter | Typical Range/Value | Reference |

| Aryl Halide Reactivity | I > OTf > Br >> Cl | [9] |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | [7][8] |

| Copper(I) Co-catalyst | CuI, CuBr, CuCN | [7][8] |

| Base | Triethylamine, Diisopropylamine, Piperidine | [7][8] |

| Solvent | THF, DMF, Toluene, Amine bases | [7][8] |

| Temperature | Room temperature to 100 °C | [8][9] |

Cycloaddition Reactions: The "Click" Chemistry Paradigm

The terminal ethynyl group is a key participant in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[12][13] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[12][14][15]

Mechanism: The CuAAC reaction is believed to proceed through a stepwise mechanism involving the formation of a copper acetylide intermediate.[13][16] The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with an organic azide to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product.[12]

Caption: Simplified mechanism of the CuAAC reaction.

Experimental Protocol: General Procedure for CuAAC "Click" Reaction

-

To a solution of this compound (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water) is added a copper(I) source. This can be CuI directly or generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.

-

The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel or recrystallization to afford the pure triazole product.

| Parameter | Typical Reagent/Condition | Reference |

| Copper(I) Source | CuSO₄·5H₂O/Sodium Ascorbate, CuI, [Cu(CH₃CN)₄]PF₆ | [12][15] |

| Solvent | t-BuOH/H₂O, DMF, DMSO | [13] |

| Temperature | Room temperature | [13] |

| Ligands (Optional) | TBTA, THPTA | [13] |

Nucleophilic Additions

The terminal proton of this compound can be removed by a strong base to form a potent acetylide nucleophile.[4][17] This acetylide can then participate in nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines.[4][17][18]

Mechanism: The reaction proceeds via the deprotonation of the terminal alkyne to form the acetylide anion. This anion then attacks the electrophilic center of the carbonyl or imine, leading to the formation of a new carbon-carbon bond. Subsequent workup with a proton source quenches the resulting alkoxide or amide to yield the corresponding propargyl alcohol or amine.[4]

Experimental Protocol: General Procedure for Nucleophilic Addition to a Carbonyl

-